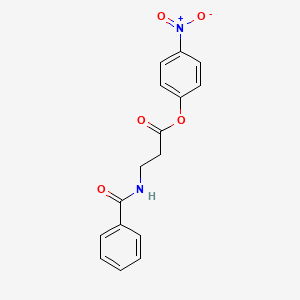![molecular formula C17H14N6OS B5785532 1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole, commonly referred to as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPO belongs to the class of tetrazole derivatives, which have been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of MPO is not fully understood, but it is believed to involve the modulation of various signaling pathways. MPO has been found to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune responses. MPO has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress responses. Additionally, MPO has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
MPO has been found to exhibit a wide range of biochemical and physiological effects. MPO has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, MPO has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. MPO has also been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential as a therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPO is its versatility in the laboratory setting. MPO can be easily synthesized and purified, and it has been extensively studied in vitro and in vivo. Additionally, MPO has been found to be relatively stable, making it a reliable and consistent reagent for laboratory experiments. However, one of the limitations of MPO is its potential toxicity. While MPO has been found to be relatively non-toxic at low concentrations, higher concentrations may cause cytotoxicity and cell death.
Direcciones Futuras
There are several future directions for research on MPO. One area of interest is the development of MPO derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of MPO and its potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of MPO as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis method of MPO involves the reaction of 3-methylbenzonitrile with thioacetic acid, followed by the reaction of the resulting product with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride and sodium azide. The final product, MPO, is obtained through the reaction of the intermediate product with hydrazine hydrate and acetic acid. The synthesis method of MPO has been extensively studied and optimized, and it has been found to be a reliable and efficient process.
Aplicaciones Científicas De Investigación
MPO has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. MPO has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, MPO has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
5-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-12-6-5-9-14(10-12)23-17(19-21-22-23)25-11-15-18-16(20-24-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHQLOOGLMYJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[1-(3-Methylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)

![3,3'-(1,6-hexanediyldinitrilo)bis(1-phenyl-1,2-butanedione) 2,2'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5785478.png)

![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)

![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)




![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)
![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)